Almotriptan

説明

特性

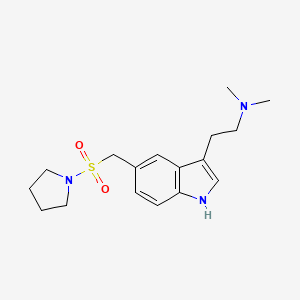

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044289 | |

| Record name | Almotriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Almotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.21e-01 g/L | |

| Record name | Almotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154323-57-6, 181183-52-8 | |

| Record name | Almotriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almotriptan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almotriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almotriptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Almotriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALMOTRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Almotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Almotriptan's Mechanism of Action on 5-HT1B/1D Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and physiological mechanisms through which almotriptan, a second-generation triptan, exerts its therapeutic effects in the acute treatment of migraine. The core of this compound's action lies in its selective agonism at serotonin 5-HT1B and 5-HT1D receptors. We will explore its binding affinity, functional activity, downstream signaling pathways, and the experimental methodologies used to characterize these properties.

Core Mechanism of Action

This compound is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of cranial blood vessels and on presynaptic nerve terminals of the trigeminal system.[1][3] The therapeutic efficacy of this compound in aborting migraine attacks is attributed to a dual mechanism:

-

Cranial Vasoconstriction: During a migraine, certain cranial and dural blood vessels become painfully dilated. This compound binds to postsynaptic 5-HT1B receptors on the vascular smooth muscle of these vessels, inducing vasoconstriction and counteracting the vasodilation associated with migraine pain.[1]

-

Neuronal Inhibition: this compound activates presynaptic 5-HT1D receptors located on the terminals of trigeminal nerves that innervate the meningeal blood vessels. This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. By preventing the release of these peptides, this compound reduces neurogenic inflammation and blocks the transmission of pain signals to the central nervous system.

Quantitative Pharmacology

This compound's pharmacological profile is defined by its high affinity and selectivity for 5-HT1B/1D receptors, coupled with potent functional agonism.

This compound demonstrates a strong and equipotent affinity for both human 5-HT1B and 5-HT1D receptors, with significantly lower affinity for other serotonin receptor subtypes and negligible interaction with non-serotonergic receptors. This selectivity contributes to its favorable side-effect profile.

| Receptor Subtype | This compound Affinity (K_i, nM) | Selectivity vs. 5-HT1B/1D | Reference |

| 5-HT1B (human) | Low Nanomolar | - | |

| 5-HT1D (human) | Low Nanomolar | - | |

| 5-HT1A (human) | ~60-fold lower | High | |

| 5-HT7 (human) | ~40-fold lower | High | |

| Other Non-5-HT Receptors | >1000 nM | Very High |

Table 1: this compound Receptor Binding Affinity. This table summarizes the binding affinity (inhibition constant, K_i) of this compound for various serotonin receptor subtypes.

The agonist activity of this compound is demonstrated through its ability to induce biological responses, such as vasoconstriction in isolated arteries and inhibition of adenylyl cyclase activity in cell-based assays.

| Assay Type | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| Vasoconstriction | Human Meningeal Artery | EC_50 | 30 | |

| Vasoconstriction | Human Temporal Artery | EC_50 | 700 | |

| Vasoconstriction | Dog Saphenous Vein | EC_50 | 394 | |

| cAMP Inhibition | HeLa cells (h5-HT1B) | Affinity | Low Nanomolar | |

| cAMP Inhibition | HeLa cells (h5-HT1D) | Affinity | Low Nanomolar |

Table 2: Functional Potency of this compound. This table presents the effective concentration (EC_50) of this compound required to produce 50% of its maximal effect in various functional assays.

Signaling Pathways

Upon binding of this compound, 5-HT1B and 5-HT1D receptors activate intracellular signaling cascades through the G_i/o family of G-proteins. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, a key second messenger, modulates the activity of downstream effectors like Protein Kinase A (PKA).

Activation of these receptors can also lead to:

-

Modulation of Ion Channels: Decreased calcium (Ca²⁺) influx and increased potassium (K⁺) efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability and neurotransmitter release.

-

Activation of MAPK Pathway: Some studies suggest a link to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can influence gene expression and other cellular functions.

Caption: 5-HT1B/1D Receptor G_i/o Signaling Cascade.

Caption: Dual Mechanism of this compound in Migraine Therapy.

Experimental Protocols

The quantitative data presented above are derived from specific, well-established experimental procedures. Below are detailed methodologies for two key types of assays.

This protocol determines the affinity (K_i) of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from the 5-HT1B or 5-HT1D receptor.

-

Objective: To determine the inhibitory constant (K_i) of this compound for 5-HT1B/1D receptors.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HeLa, CHO) expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]GR125743 for 5-HT1B/1D.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.

-

-

Procedure:

-

Assay Setup: In a series of tubes or a microplate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its K_d value), and varying concentrations of this compound.

-

Control Groups: Prepare tubes for total binding (containing only membranes and radioligand) and non-specific binding (containing membranes, radioligand, and the non-specific binding control).

-

Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding DPM from the total binding DPM. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Competition Binding Assay.

This assay measures the ability of this compound to act as an agonist at the G_i/o-coupled 5-HT1B/1D receptors by quantifying its inhibition of stimulated cAMP production.

-

Objective: To determine the potency (EC_50 or IC_50) and efficacy of this compound at 5-HT1B/1D receptors.

-

Materials:

-

Cell Line: A whole-cell preparation, typically CHO or HeLa cells, stably expressing the human 5-HT1B or 5-HT1D receptor.

-

Stimulant: Forskolin, an adenylyl cyclase activator, used to elevate basal cAMP levels.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Assay Kit: A commercial kit for cAMP detection, often based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen technology.

-

Instrumentation: A microplate reader capable of detecting the specific signal from the assay kit.

-

-

Procedure:

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP production. The G_i/o activation by this compound will counteract this effect.

-

Lysis and Detection: After incubation, lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's protocol. These reagents typically include a labeled cAMP tracer and a specific antibody that allows for a competitive immunoassay format.

-

Measurement: Read the plate on a suitable microplate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Plot the assay signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC_50 (or EC_50), which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

-

Caption: Workflow for a cAMP Inhibition Functional Assay.

References

A Deep Dive into the Pharmacokinetics and Bioavailability of Almotriptan in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of almotriptan, a selective 5-HT(1B/1D) receptor agonist used in the acute treatment of migraine. The information is compiled from a thorough review of clinical trial data, peer-reviewed publications, and regulatory documents to support research and development efforts.

Executive Summary

This compound is characterized by predictable and linear pharmacokinetics. Following oral administration, it is well-absorbed, with an absolute bioavailability of approximately 70%.[1][2] Peak plasma concentrations are typically reached between 1.5 and 4 hours.[3][4] The drug is not highly protein-bound and is eliminated from the body with a half-life of about 3 to 4 hours.[1] Metabolism occurs primarily through monoamine oxidase (MAO)-A, with minor contributions from cytochrome P450 (CYP) 3A4 and 2D6. A significant portion of the dose is excreted unchanged in the urine. This guide delves into the quantitative aspects of these processes, the methodologies used to derive these data, and a visual representation of the drug's disposition in the human body.

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and specific patient populations. The key parameters are summarized in the tables below.

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Adults (Oral Administration)

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | ~70% | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4.0 hours | |

| Elimination Half-life (t½) | ~3 - 4 hours | |

| Plasma Protein Binding | ~35% | |

| Apparent Volume of Distribution (Vd/F) | ~180 - 200 L |

Table 2: Influence of Renal Impairment on this compound Pharmacokinetics

| Degree of Renal Impairment | Change in Cmax | Change in AUC | Change in Clearance | Reference(s) |

| Mild (CrCl: 60-90 ml/min) | 9% increase | 23% increase | 20% reduction | |

| Moderate (CrCl: 30-59 ml/min) | 84% increase | 80% increase | 40% reduction | |

| Severe (CrCl: <30 ml/min) | 72% increase | 195% increase | 65% reduction |

CrCl: Creatinine Clearance

Table 3: Drug-Drug Interaction Effects on this compound Pharmacokinetics

| Co-administered Drug | Effect on this compound Pharmacokinetics | Reference(s) |

| Moclobemide (MAO-A inhibitor) | 27% decrease in clearance | |

| Verapamil (CYP3A4 inhibitor) | Modest decrease in clearance | |

| Ketoconazole (potent CYP3A4 inhibitor) | Greater effect on clearance than verapamil | |

| Propranolol | No significant effect | |

| Fluoxetine | No significant interaction |

Bioavailability of this compound

The absolute bioavailability of oral this compound is approximately 70%. A study comparing intravenous, subcutaneous, and oral administration in healthy male volunteers found that after oral administration of a 25 mg dose, the bioavailability was about 70%, with a Tmax of 1.5 to 3.0 hours. In contrast, subcutaneous administration resulted in 100% bioavailability with a much faster Tmax of 5 to 15 minutes. The presence of food does not significantly affect the absorption of this compound.

Experimental Protocols

The data presented in this guide are derived from a variety of clinical pharmacology studies. The following sections outline the typical methodologies employed in these investigations.

Bioavailability and Pharmacokinetic Studies in Healthy Volunteers

-

Study Design: These studies are often designed as open-label, randomized, single-dose, crossover trials. For absolute bioavailability, a common design involves comparing a single oral dose with a single intravenous dose, with a washout period between administrations. To assess the effect of food, a two-way crossover design is typically used, comparing administration under fasting and fed conditions.

-

Participants: Healthy male and female volunteers are recruited. Key inclusion criteria usually include a specific age range (e.g., 18-55 years) and a body mass index within a normal range. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and smoking.

-

Dosing and Administration: Participants receive a single oral dose of this compound (e.g., 12.5 mg or 25 mg). For intravenous administration in absolute bioavailability studies, a lower dose (e.g., 3 mg) is infused over a short period.

-

Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours). Plasma is separated by centrifugation and stored at low temperatures (e.g., -30°C) until analysis. For urinary excretion studies, urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).

-

Analytical Method: The concentration of this compound in plasma and urine is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: A liquid-liquid extraction procedure is commonly used to isolate this compound from the biological matrix.

-

Chromatography: Separation is achieved on a C18 reverse-phase column.

-

Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) positive ion mode. The precursor to product ion transitions for this compound are typically m/z 336.1 → 201.1. An isotopically labeled internal standard, such as this compound-d6 (m/z 342.2 → 207.2), is used for quantification. The method is validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t½.

Studies in Special Populations

-

Renal and Hepatic Impairment: To assess the impact of organ impairment, open-label, parallel-group studies are conducted. Participants are stratified into groups based on their degree of renal (measured by creatinine clearance) or hepatic function. The pharmacokinetic profile of a single dose of this compound is then compared between the impaired groups and a control group of healthy subjects.

-

Adolescents: Pharmacokinetic studies in adolescents often employ a parallel-group design, comparing the pharmacokinetic profile of a single this compound dose in adolescents (e.g., 12-17 years) to that in adults (e.g., 18-55 years).

Drug-Drug Interaction Studies

-

Study Design: These are typically randomized, two-way crossover studies. Participants receive a single dose of this compound alone in one period and a single dose of this compound co-administered with the interacting drug in the other period, with a washout in between.

Visualizing the Pharmacokinetic Pathway of this compound

The following diagrams illustrate the key processes involved in the absorption, distribution, metabolism, and excretion of this compound.

Conclusion

This compound exhibits a favorable and predictable pharmacokinetic profile, characterized by good oral bioavailability, rapid to moderate absorption, and a relatively short half-life. Its metabolism is well-defined, and a substantial portion is cleared renally as unchanged drug. The pharmacokinetic parameters are not significantly affected by food or gender, but dose adjustments are recommended for patients with severe renal impairment. The methodologies for characterizing the pharmacokinetics of this compound are robust and well-established, providing a solid foundation for further research and clinical development. This guide serves as a valuable resource for professionals in the field, offering a detailed summary of the current understanding of this compound's disposition in the human body.

References

- 1. Method Development and Validation of this compound in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method development and validation of this compound in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Almotriptan preclinical data in animal models of migraine

An In-Depth Technical Guide to the Preclinical Data of Almotriptan in Animal Models of Migraine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a second-generation triptan, a class of drugs that are selective serotonin 5-HT1B/1D receptor agonists, widely used for the acute treatment of migraine.[1][2] Its therapeutic efficacy stems from its ability to modulate the underlying pathophysiology of a migraine attack, including cranial vasodilation and neurogenic inflammation.[1][3] This technical guide provides a comprehensive overview of the key preclinical data from animal models that have elucidated the pharmacological profile and mechanism of action of this compound, forming the foundation for its clinical development and use.

Pharmacological Profile

This compound's primary mechanism of action is the selective agonism of 5-HT1B and 5-HT1D receptors.[4] The 5-HT1B receptors are predominantly located on the smooth muscle cells of cranial blood vessels, while 5-HT1D receptors are primarily found on the presynaptic terminals of trigeminal nerves.

Receptor Binding Affinity

This compound demonstrates high, nanomolar affinity for human 5-HT1B, 5-HT1D, and 5-HT1F receptors. Its affinity for other serotonin receptor subtypes, such as 5-HT1A and 5-HT7, is significantly lower, and it shows no meaningful affinity for a wide range of other non-5-HT receptors, underscoring its selectivity.

| Receptor Subtype | Affinity Profile | Reference |

| 5-HT1B | Low nanomolar affinity | |

| 5-HT1D | Low nanomolar affinity | |

| 5-HT1F | Nanomolar affinity | |

| 5-HT1A | ~60-fold lower than for 5-HT1B/1D | |

| 5-HT7 | ~40-fold lower than for 5-HT1B/1D | |

| Other Receptors | No significant affinity up to 100 µM |

Mechanism of Action: Signaling Pathways

Activation of 5-HT1B/1D receptors by this compound initiates two primary therapeutic actions. Firstly, it leads to the constriction of painfully dilated intracranial arteries. Secondly, it inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from perivascular trigeminal nerve endings. This dual action addresses both the vascular and inflammatory components of migraine pain.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Almotriptan Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Almotriptan malate, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. This document details key synthetic methodologies, including experimental protocols, and presents the physicochemical properties of the compound in a structured format.

Chemical Properties of this compound Malate

This compound malate is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₇H₂₅N₃O₂S · C₄H₆O₅ |

| Molecular Weight | 469.55 g/mol |

| CAS Number | 181183-52-8 |

| Melting Point | 169-171 °C |

| Solubility | Water: Soluble (10 mg/mL) DMSO: ≥19 mg/mL PBS (pH 7.2): ~20 mg/ml[1] Ethanol: Insoluble[2] |

| pKa | Data not explicitly available in the provided search results. |

| Appearance | White to off-white crystalline powder |

| Storage | Store at -20°C, desiccated.[3] |

| Purity | ≥98% (HPLC)[3] |

Synthesis of this compound Malate

The synthesis of this compound typically involves the construction of the indole core followed by the introduction of the dimethylaminoethyl side chain. Two prominent methods for the indole ring formation are the Fischer indole synthesis and the Heck coupling reaction.

Fischer Indole Synthesis Route

The Fischer indole synthesis is a classic and widely used method for preparing indoles. In the context of this compound synthesis, this involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

This protocol is a synthesized representation based on patent literature[2].

-

Hydrazone Formation:

-

Suspend 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochloride in water.

-

Add N,N-dimethylamino-butyraldehyde dimethyl acetal to the suspension at room temperature.

-

Adjust the pH of the reaction mixture to 2 by the slow addition of a 50% (v/v) HCl solution.

-

Stir the mixture for 5-6 hours at room temperature to ensure complete formation of the hydrazone intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Fischer Indole Cyclization:

-

Heat the reaction mixture to 55-65°C and maintain this temperature for 10-12 hours, while keeping the pH at 2.

-

-

Work-up and Isolation of Crude this compound Base:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate to remove non-polar impurities.

-

Neutralize the aqueous layer with a sodium carbonate solution to a pH of 8-9.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with water, and then remove the ethyl acetate under reduced pressure to obtain crude this compound base as an oil.

-

-

Purification of this compound Base:

-

The crude base can be purified by silica gel column chromatography using a solvent system such as dichloromethane:methanol:triethylamine (9:1:0.5).

-

Alternatively, purification can be achieved by forming a suitable acid addition salt (e.g., fumarate), crystallizing it, and then liberating the free base.

-

-

Formation of this compound Malate:

-

Dissolve the purified this compound base in ethanol.

-

Add a solution of malic acid in ethanol to the this compound solution at room temperature.

-

Stir the mixture for several hours to allow for the precipitation of this compound malate.

-

Filter the solid, wash with ethanol, and dry under vacuum to yield the final product.

-

Heck Coupling Reaction Route

The Heck reaction offers an alternative pathway for constructing the indole nucleus, involving a palladium-catalyzed coupling of an aryl halide with an alkene.

A detailed, step-by-step experimental protocol for the Heck coupling route for this compound synthesis is less explicitly detailed in the provided search results. However, based on the general principles of the Heck reaction and the mentioned intermediates, a conceptual protocol can be outlined:

-

Heck Coupling:

-

Combine 2-iodo-4-(1-pyrrolidinylsulfonylmethyl)aniline and 1-triethylsilyloxy-4-triethylsilyl-3-butyne in a suitable solvent.

-

Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or HPLC).

-

Upon completion, cool the reaction and perform a standard work-up to isolate the intermediate, 5-(1-pyrrolidinyl-sulfonylmethyl)-1H-indole-3-ethanol.

-

-

Conversion to this compound:

-

The resulting indole-3-ethanol intermediate is then converted to this compound through a series of steps involving the introduction of the dimethylamino group. This may involve conversion of the alcohol to a leaving group, followed by substitution with dimethylamine. The patent literature suggests conversion to a succinate salt during this process.

-

-

Formation of this compound Malate:

-

The obtained this compound base is then converted to the malate salt as described in the Fischer indole synthesis protocol.

-

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. This interaction leads to a cascade of events that alleviate migraine symptoms.

The mechanism involves:

-

Binding to 5-HT1B Receptors: this compound binds to and activates 5-HT1B receptors located on the smooth muscle of cranial blood vessels. This activation leads to vasoconstriction, counteracting the vasodilation that is characteristic of a migraine attack.

-

Binding to 5-HT1D Receptors: this compound also acts as an agonist at 5-HT1D receptors found on the presynaptic terminals of the trigeminal nerve. This interaction inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.

-

Pain Signal Modulation: By reducing the release of these neuropeptides, this compound diminishes the inflammatory cascade and modulates the transmission of pain signals within the central nervous system, ultimately leading to the relief of migraine headache and associated symptoms.

References

In Vitro Binding Affinity of Almotriptan for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Almotriptan for various serotonin (5-HT) receptors. This compound is a selective 5-HT₁B/₁D receptor agonist developed for the acute treatment of migraine.[1] Understanding its interaction with serotonin receptors at a molecular level is crucial for researchers and professionals involved in drug discovery and development. This document summarizes key binding affinity data, details relevant experimental protocols, and visualizes associated signaling pathways.

This compound Binding Affinity Profile

This compound demonstrates a high and specific affinity for the 5-HT₁B and 5-HT₁D receptor subtypes, which is consistent with its therapeutic mechanism of action in migraine.[2][3] Its affinity for other serotonin receptors is significantly lower, highlighting its selectivity. The following table summarizes the in vitro binding and functional potency data for this compound at various human serotonin receptors.

| Receptor Subtype | pKi | Ki (nM) | pEC₅₀ | EC₅₀ (nM) |

| 5-HT₁A | - | - | 4.00 | 100,000 |

| 5-HT₁B | 8.1 | 7.94 | 7.08 | 83.18 |

| 5-HT₁D | 8.5 | 3.16 | 7.75 | 17.78 |

| 5-HT₁F | - | - | 7.79 | 16.22 |

| 5-HT₇ | - | - | <5.00 | >10,000 |

| pKi and pEC₅₀ values were obtained from Rubio-Beltrán et al. (2018). Ki and EC₅₀ values were calculated from the respective pKi and pEC₅₀ values. |

This compound's affinity for 5-HT₇ and 5-HT₁A receptors is approximately 40 and 60 times lower, respectively, than its affinity for 5-HT₁B/₁D receptors.[2] Furthermore, it exhibits no significant affinity for 5-HT₂, 5-HT₃, or 5-HT₄ receptor subtypes, nor for a variety of other non-5-HT receptors, including adrenergic, dopaminergic, and muscarinic receptors, at concentrations up to 100 µM.[2]

Experimental Protocols

The following sections detail the methodologies for two key in vitro assays used to characterize the binding and functional activity of this compound at serotonin receptors: radioligand binding assays and cAMP functional assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate undergoes centrifugation to pellet the cell membranes.

-

The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a high concentration of a known competing ligand is added to a set of wells.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation, specifically the inhibition of cyclic AMP (cAMP) production for Gαi-coupled receptors like 5-HT₁B and 5-HT₁D.

1. Cell Culture and Treatment:

-

Cells stably expressing the human 5-HT₁B or 5-HT₁D receptor (e.g., HeLa or CHO cells) are cultured in appropriate media.

-

On the day of the assay, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are then stimulated with forskolin to induce cAMP production.

-

Concurrently, varying concentrations of the agonist (this compound) are added to the cells.

2. Cell Lysis and cAMP Measurement:

-

After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

3. Data Analysis:

-

The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is determined.

-

The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway of 5-HT₁B/₁D Receptors

The 5-HT₁B and 5-HT₁D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Upon activation by an agonist like this compound, the following signaling cascade is initiated:

-

Agonist Binding: this compound binds to the 5-HT₁B or 5-HT₁D receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. The Gα subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the cellular response. In the context of migraine, this includes the constriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides.

References

The Influence of Pharmacogenomic Factors on Almotriptan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almotriptan, a selective 5-HT(1B/1D) receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine. Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is governed by a concert of enzymatic pathways. Emerging evidence underscores the role of genetic polymorphisms in the enzymes responsible for this compound metabolism, leading to inter-individual variability in drug response and exposure. This technical guide provides a comprehensive overview of the key pharmacogenomic factors influencing this compound metabolism, with a focus on the roles of Monoamine Oxidase A (MAO-A), Cytochrome P450 3A4 (CYP3A4), and Cytochrome P450 2D6 (CYP2D6). We delve into the metabolic pathways, the impact of genetic variants on pharmacokinetic parameters, and detailed experimental protocols for pharmacogenomic analysis. This guide is intended to serve as a resource for researchers and clinicians working to optimize migraine therapy through a personalized medicine approach.

Introduction

This compound is an effective and generally well-tolerated medication for the acute management of migraine attacks.[1] Like all xenobiotics, its journey through the body is subject to metabolic processes that determine its bioavailability, duration of action, and potential for adverse effects. This compound is distinguished by its multiple metabolic pathways, a characteristic that contributes to a lower potential for drug-drug interactions compared to other triptans metabolized by a single pathway.[2] The primary routes of this compound elimination are renal excretion of the unchanged drug (approximately 50%) and metabolism by MAO-A and, to a lesser extent, CYP3A4 and CYP2D6.[1][3]

The genes encoding these enzymes are known to harbor polymorphisms that can alter enzyme activity, thereby influencing drug metabolism and clinical outcomes. Understanding the impact of these genetic variations is a cornerstone of pharmacogenomics, a field that promises to tailor drug therapy to an individual's genetic makeup. This guide synthesizes the current knowledge on the pharmacogenomics of this compound metabolism, providing a technical framework for further research and clinical application.

This compound Metabolic Pathways

This compound undergoes metabolism through two major and one minor pathway:

-

Monoamine Oxidase A (MAO-A)-mediated oxidative deamination: This is the predominant metabolic route, accounting for approximately 27% of an administered dose.[4] This pathway leads to the formation of an inactive indoleacetic acid metabolite.

-

Cytochrome P450 (CYP)-mediated oxidation: This pathway is responsible for about 12% of this compound metabolism. Specifically, CYP3A4 and CYP2D6 catalyze the hydroxylation of the pyrrolidine ring, forming an intermediate that is subsequently oxidized by aldehyde dehydrogenase to a gamma-aminobutyric acid derivative.

-

Flavin monooxygenase (FMO): This represents a minor metabolic pathway.

A significant portion of the this compound dose, around 50%, is excreted unchanged in the urine, which is a key elimination mechanism.

Below is a diagram illustrating the primary metabolic pathways of this compound.

Pharmacogenomic Factors

Monoamine Oxidase A (MAO-A)

MAO-A is the primary enzyme responsible for the metabolic clearance of this compound. The gene encoding MAO-A, located on the X chromosome, contains a well-studied variable number tandem repeat (VNTR) polymorphism in its promoter region, known as MAOA-uVNTR. This polymorphism consists of a 30-bp repeat sequence and the number of repeats (e.g., 2R, 3R, 3.5R, 4R, 5R) influences the transcriptional efficiency of the gene. Alleles with 3.5 or 4 repeats are considered high-activity, while those with 2, 3, or 5 repeats are associated with lower enzyme activity.

While direct studies quantifying the effect of MAOA-uVNTR genotypes on this compound pharmacokinetics are limited, a study on the impact of the MAO-A inhibitor moclobemide provides valuable insight. Co-administration of moclobemide with this compound resulted in a significant increase in this compound exposure, suggesting that individuals with low-activity MAO-A genotypes may experience similar effects.

| Treatment | AUC (ng·h/mL) | Oral Clearance (L/h) | Half-life (h) |

| This compound alone | 352 ± 75.4 | 36.6 ± 5.89 | 3.41 ± 0.45 |

| This compound + Moclobemide | 483 ± 99.9 | 26.6 ± 4.00 | 4.22 ± 0.78 |

| % Change with MAO-A Inhibition | +37% | -27% | +24% |

| Data from a study on the effect of the MAO-A inhibitor moclobemide on this compound pharmacokinetics. |

These findings suggest that individuals with low-activity MAO-A genotypes could have a reduced clearance and increased plasma concentration of this compound, potentially leading to an enhanced therapeutic effect or an increased risk of adverse events. One study found a significant correlation between the MAOA uVNTR polymorphism and the response to triptans in general.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is involved in the metabolism of a vast array of drugs and contributes to the oxidative metabolism of this compound. The CYP3A4 gene is polymorphic, with several alleles associated with altered enzyme activity. For instance, the CYP3A4*22 allele is linked to reduced CYP3A4 expression and activity. Although specific data on the impact of CYP3A4 genotypes on this compound pharmacokinetics are not yet available, it is plausible that individuals carrying reduced-function alleles may exhibit moderately altered this compound clearance. Given that CYP3A4 represents a minor pathway for this compound metabolism, the clinical significance of these variations is likely to be less pronounced than that of MAO-A polymorphisms.

Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is another minor contributor to this compound's oxidative metabolism. The CYP2D6 gene is highly polymorphic, leading to distinct metabolizer phenotypes: poor, intermediate, normal (extensive), and ultrarapid metabolizers. Individuals who are poor metabolizers have little to no CYP2D6 enzyme function. While a study with the potent CYP2D6 inhibitor fluoxetine did not show a significant effect on this compound clearance, it is still conceivable that the complete absence of CYP2D6 function in poor metabolizers could have a modest impact on this compound's overall metabolic profile. However, due to the redundancy in this compound's metabolic pathways, the influence of CYP2D6 phenotype is expected to be minimal. This redundancy makes this compound's clinical response less susceptible to the individual's genomic background compared to other triptans.

Experimental Protocols

Pharmacokinetic Analysis of this compound in Human Plasma

A validated method for quantifying this compound in human plasma is crucial for pharmacogenomic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific technique for this purpose.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a centrifuge tube, add 25 µL of an internal standard solution (e.g., this compound-d6).

-

Add 100 µL of 0.5 M sodium carbonate buffer and vortex for 30 seconds.

-

Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. HPLC-MS/MS Conditions

-

HPLC System: An HPLC system capable of gradient elution.

-

Column: A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and formic acid in water.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 336.1 → 201.1

-

This compound-d6 (Internal Standard): m/z 342.2 → 207.2

-

The following diagram outlines the workflow for pharmacokinetic analysis.

Genotyping Methodologies

4.2.1. MAOA-uVNTR Genotyping

Genotyping of the MAOA-uVNTR polymorphism can be performed using polymerase chain reaction (PCR) followed by gel electrophoresis. For enhanced accuracy and allele discrimination, fluorescent PCR is recommended.

-

DNA Extraction: Extract genomic DNA from whole blood using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

PCR Amplification:

-

Forward Primer: 5'-ACAGCCTGACCGTGGAGAAG-3'

-

Reverse Primer: 5'-GAACGGACGCTCCATTCGGA-3'

-

PCR Reaction Mix: 100 ng genomic DNA, 1 µM of each primer, 0.125 mM dNTPs, 1.5 mM MgCl2, 1x PCR buffer, and 1 unit of Taq polymerase in a 20 µL reaction volume.

-

PCR Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 60°C for 30 seconds.

-

Extension: 72°C for 45 seconds.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Allele Detection:

-

Gel Electrophoresis: Separate the PCR products on a 3% agarose gel. The different alleles (e.g., 3R, 4R) will produce fragments of different sizes.

-

Fluorescent PCR: Use a fluorescently labeled forward primer and analyze the PCR products on a capillary electrophoresis-based genetic analyzer for more precise sizing of the alleles.

-

4.2.2. CYP3A4 Genotyping (Multiplex PCR-RFLP)

A multiplex PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) method can be used for the simultaneous detection of CYP3A4 variants such as *4, *18B, and *22.

-

Multiplex PCR: Amplify the regions containing the SNPs of interest using a set of specific primers in a single PCR reaction.

-

Restriction Enzyme Digestion: Digest the multiplex PCR product with a cocktail of restriction enzymes that specifically recognize and cut at the polymorphic sites of the wild-type or variant alleles.

-

Gel Electrophoresis: Separate the digested fragments on an agarose gel. The resulting banding patterns will be indicative of the individual's genotype for each of the targeted SNPs.

4.2.3. CYP2D6 Genotyping (TaqMan® Assay)

Real-time PCR-based methods, such as TaqMan® genotyping assays, are efficient for determining CYP2D6 copy number variations (CNVs) and specific single nucleotide polymorphisms (SNPs).

-

DNA Quantification: Accurately quantify the concentration of the extracted genomic DNA.

-

Real-Time PCR: Perform real-time PCR using TaqMan® assays specific for the CYP2D6 gene (for CNV analysis) and for the specific SNPs of interest (e.g., *4, *10). These assays utilize fluorescently labeled probes that hybridize to the target sequences.

-

Data Analysis: Analyze the real-time PCR data using specialized software to determine the gene copy number and the genotype for each SNP.

The general workflow for a pharmacogenomic study of this compound is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of this compound, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of MAO-A inhibition on the pharmacokinetics of this compound, an antimigraine agent in humans - PMC [pmc.ncbi.nlm.nih.gov]

Almotriptan's Effect on Cranial Blood Vessel Constriction: A Technical Guide

Abstract: Almotriptan is a second-generation triptan and a selective serotonin 5-HT1B and 5-HT1D receptor agonist used for the acute treatment of migraine.[1][2] Its primary therapeutic action is attributed to the constriction of dilated cranial blood vessels, a key event in the pathophysiology of a migraine attack.[3][4] This document provides a detailed overview of the molecular mechanisms, pharmacodynamics, and experimental validation of this compound's vasoconstrictive effects, tailored for researchers, scientists, and drug development professionals.

Introduction: Migraine Pathophysiology and Triptan Action

Migraine is a complex neurological disorder characterized by severe, pulsating headaches often accompanied by nausea, photophobia, and phonophobia.[5] A central element in migraine pathophysiology is the dilation of intracranial and extracerebral blood vessels, mediated by the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings.

Triptans, a class of drugs developed for acute migraine treatment, function as agonists for serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This compound's efficacy stems from its high affinity and selectivity for these receptors, leading to multiple therapeutic actions:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of cranial blood vessels causes them to constrict, counteracting the painful vasodilation.

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of CGRP and other inflammatory neuropeptides.

-

Inhibition of Pain Signal Transmission: this compound may also reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.

This guide focuses on the primary mechanism: the direct vasoconstrictive effect of this compound on cranial arteries.

Molecular Mechanism and Signaling Pathway

This compound exerts its vasoconstrictive effect by activating 5-HT1B receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound initiates a downstream signaling cascade.

Signaling Cascade:

-

Receptor Binding: this compound binds to the 5-HT1B receptor on vascular smooth muscle cells.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating an associated inhibitory G-protein (Gi). The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Myosin Light Chain Kinase Activation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation (and inhibition) of Myosin Light Chain Kinase (MLCK).

-

Smooth Muscle Contraction: The active MLCK phosphorylates the myosin light chain, triggering the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Quantitative Pharmacodynamics

This compound's efficacy is underpinned by its specific binding profile and potent contractile activity on target vessels, with a favorable selectivity profile compared to non-target arteries like the coronary arteries.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1B | High (nanomolar) | |

| 5-HT1D | High (nanomolar) | |

| 5-HT1F | High (nanomolar) | |

| 5-HT1A | Weak | |

| 5-HT7 | Weak | |

| Other Receptors* | Negligible | |

| Includes α/β-adrenergic, dopamine, histamine, and muscarinic receptors. |

Table 2: In Vitro Vasoconstrictive Potency (EC50) of this compound

| Human Artery | Potency (EC50, nM) | Maximum Contraction (Emax) | Reference |

| Meningeal | 30 | High | |

| Temporal | 700 | Moderate | |

| Basilar | 3700 | Lower | |

| Coronary | Lower potency than Sumatriptan | Lower magnitude than cranial | |

| EC50 is the concentration of a drug that gives a half-maximal response. |

Studies show that triptans, including this compound, are significantly more potent in contracting the human middle meningeal artery than the coronary artery. This selectivity for cranial vessels is believed to contribute to the favorable cardiovascular safety profile of this compound at therapeutic doses.

Experimental Protocols

The quantitative data presented are derived from established in vitro pharmacological assays.

Experimental Protocol: Isolated Tissue Bath for Vascular Reactivity

This protocol outlines the methodology for assessing the contractile response of isolated human cranial arteries to this compound.

-

Tissue Acquisition and Preparation:

-

Human artery segments (e.g., middle meningeal artery) are obtained from surgical resections or post-mortem, with appropriate ethical approval.

-

Arteries are immediately placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

-

Connective and adipose tissue are carefully removed under a dissecting microscope.

-

The artery is cut into rings 2-4 mm in length.

-

-

Mounting and Equilibration:

-

Arterial rings are mounted between two L-shaped metal prongs or stainless steel wires in an organ bath (wire myograph).

-

The organ bath contains PSS, maintained at 37°C, and is continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

-

One prong is fixed, while the other is connected to an isometric force transducer to record changes in tension.

-

Rings are stretched to a predetermined optimal resting tension and allowed to equilibrate for 60-90 minutes.

-

-

Viability and Pre-Constriction:

-

The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

-

After washout and return to baseline, the tissue may be pre-constricted with an agent like prostaglandin F2α or phenylephrine to study relaxation, or used directly to study contraction.

-

-

Cumulative Concentration-Response Curve:

-

This compound is added to the bath in a cumulative manner, with concentrations increasing in logarithmic steps (e.g., 1 nM to 10 µM).

-

The tension is allowed to reach a stable plateau at each concentration before the next addition.

-

The increase in tension (contraction) is recorded.

-

-

Data Analysis:

-

The contractile response is expressed as a percentage of the maximum contraction induced by KCl.

-

A concentration-response curve is plotted, and pharmacological parameters like EC50 (potency) and Emax (maximum effect) are calculated using non-linear regression analysis.

-

From Receptor Selectivity to Clinical Efficacy

The therapeutic success of this compound is a direct consequence of its pharmacological profile. Its high affinity for the target 5-HT1B/1D receptors translates into potent biological activity at clinically relevant plasma concentrations, while its lower affinity for other receptors minimizes the risk of off-target side effects. The selectivity for cranial over coronary arteries is a critical feature that enhances its safety profile.

Conclusion

This compound's mechanism of action is firmly rooted in its selective agonism of 5-HT1B and 5-HT1D receptors. The activation of 5-HT1B receptors on cranial vascular smooth muscle initiates a Gi-protein coupled signaling cascade that results in potent and selective vasoconstriction. This targeted action, validated through rigorous in vitro experimentation and supported by extensive clinical data, confirms its role as an effective and well-tolerated agent for the acute management of migraine. For drug development professionals, this compound serves as a benchmark for achieving target engagement with a favorable selectivity profile, leading to a successful therapeutic outcome.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Malate? [synapse.patsnap.com]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Inhibition of Neurogenic Inflammation by Almotriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Almotriptan's role in the inhibition of neurogenic inflammation, a key mechanism in the pathophysiology of migraine. This compound, a selective serotonin 5-HT1B/1D receptor agonist, effectively mitigates migraine attacks by targeting the underlying inflammatory processes within the trigeminovascular system. This document details the molecular mechanisms of action, presents quantitative data from pivotal studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved.

Introduction: The Role of Neurogenic Inflammation in Migraine

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. A central element in its pathophysiology is the activation of the trigeminovascular system, which leads to a sterile inflammatory response known as neurogenic inflammation.[1][2] This process is initiated by the stimulation of trigeminal nerve fibers that innervate the cranial vasculature.[3]

Upon activation, these nerve endings release a cascade of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).[1][4] These neuropeptides trigger a series of events:

-

Vasodilation: CGRP is a potent vasodilator of cranial blood vessels, contributing to the throbbing pain of a migraine.

-

Plasma Protein Extravasation: Neuropeptides increase the permeability of dural blood vessels, allowing plasma proteins to leak into the surrounding tissue, leading to edema.

-

Mast Cell Degranulation: The released neuropeptides can activate mast cells, which in turn release further inflammatory mediators like histamine, amplifying the inflammatory response.

This cascade of events sensitizes the trigeminal nerve fibers, lowering their activation threshold and contributing to the prolonged and intensified pain of a migraine attack.

This compound's Mechanism of Action in Inhibiting Neurogenic Inflammation

This compound is a second-generation triptan, a class of drugs designed as selective agonists for the serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic efficacy in acute migraine treatment stems from a dual mechanism that directly counteracts neurogenic inflammation.

-

Inhibition of Neuropeptide Release (5-HT1D Receptor Action): The 5-HT1D receptors are predominantly located on the presynaptic terminals of the trigeminal nerve fibers. By binding to and activating these receptors, this compound inhibits the release of CGRP, Substance P, and other pro-inflammatory neuropeptides. This action effectively dampens the initiation and propagation of the inflammatory cascade at its source.

-

Cranial Vasoconstriction (5-HT1B Receptor Action): The 5-HT1B receptors are primarily found on the smooth muscle cells of the dilated cranial and dural blood vessels. This compound's agonistic activity at these receptors reverses the pathological vasodilation caused by CGRP, helping to alleviate the pulsatile headache.

By targeting both the cause (neuropeptide release) and a major symptom (vasodilation) of neurogenic inflammation, this compound provides comprehensive relief from migraine attacks.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inhibiting neurogenic inflammation and treating migraine has been quantified in both preclinical and clinical studies.

Table 1: Preclinical Inhibition of Neurogenic Inflammation

| Experimental Model | Species | Endpoint Measured | This compound Dose/Concentration | Result | Reference |

| Electrical Stimulation of Trigeminal Ganglion | Guinea Pig | Inhibition of meningeal plasma protein extravasation | 0.3 - 3 mg/kg, i.v. | Dose-dependent inhibition of extravasation | |

| Carotid Vascular Resistance | Anesthetized Cat | Increase in carotid vascular resistance (vasoconstriction) | ED100 = 11 µg/kg, i.v. | Selective increase in resistance, indicating intracranial vasoconstriction | |

| Carotid Vascular Resistance | Anesthetized Beagle Dog | Increase in carotid vascular resistance (vasoconstriction) | ED50 = 116 µg/kg, i.v. | Selective increase in resistance | |

| CGRP Release from Cultured Trigeminal Neurons | Rat | Inhibition of potassium-stimulated CGRP release | Dose-dependent | Sumatriptan (a related triptan) showed dose-dependent inhibition of CGRP release. |

Table 2: Clinical Efficacy in Acute Migraine Treatment (12.5 mg Dose)

| Efficacy Endpoint | This compound 12.5 mg | Placebo | Time Point | p-value | Reference |

| Pain Relief | 14.9% | 8.2% | 30 minutes | < 0.05 | |

| Pain Free | 2.5% | 0.7% | 30 minutes | < 0.05 | |

| Pain Relief | 60% - 70% | 38% | 2 hours | Superior to placebo | |

| Pain Relief | 63.7% | 35% | 2 hours | < 0.05 | |

| Pain Free | 36.4% | 13.9% | 2 hours | < 0.05 |

Key Experimental Protocols

The preclinical evaluation of this compound's effect on neurogenic inflammation relies on established animal models.

Neurogenic Plasma Protein Extravasation Model

This model directly measures the vascular permeability changes central to neurogenic inflammation.

-

Objective: To quantify the inhibition of plasma protein leakage in the dura mater following trigeminal nerve stimulation.

-

Subjects: Typically guinea pigs or rats.

-

Procedure:

-

Anesthesia: Animals are anesthetized to ensure no pain or distress.

-

Tracer Injection: A tracer molecule, commonly Evans blue or radiolabeled albumin, is injected intravenously. This tracer binds to plasma albumin.

-

Surgical Preparation: The skull is exposed to allow access to the trigeminal ganglion.

-

Drug Administration: this compound or a vehicle control is administered, often intravenously (i.v.).

-

Trigeminal Stimulation: The trigeminal ganglion is stimulated electrically for a set duration (e.g., 5 minutes), mimicking the trigger of neurogenic inflammation.

-

Tissue Collection: After a circulation period, animals are euthanized and perfused to remove the tracer from the vasculature. The dura mater is carefully dissected.

-

Quantification: The amount of extravasated tracer in the dura mater is quantified. For Evans blue, this is done spectrophotometrically after extraction. For radiolabeled tracers, scintillation counting is used.

-

-

Endpoint: A dose-dependent reduction in the amount of extravasated tracer in the this compound-treated group compared to the vehicle group indicates inhibition of neurogenic inflammation.

In Vitro CGRP Release Assay

This assay provides a direct measure of the drug's ability to inhibit neuropeptide release from sensory neurons.

-

Objective: To determine if this compound directly inhibits the release of CGRP from trigeminal neurons.

-

Model: Primary cultures of trigeminal ganglion neurons from rats.

-

Procedure:

-

Cell Culture: Trigeminal ganglia are dissected, dissociated, and the neurons are cultured for several days.

-

Pre-incubation: Cultured neurons are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: The neurons are depolarized to stimulate neurotransmitter release. This is typically achieved by adding a high concentration of potassium chloride (KCl) or an "inflammatory soup" (a mixture of inflammatory mediators like bradykinin and histamine).

-

Supernatant Collection: The culture medium (supernatant) is collected.

-

CGRP Quantification: The concentration of CGRP in the supernatant is measured using a highly sensitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Endpoint: A significant reduction in CGRP levels in the supernatant of this compound-treated cultures compared to stimulated control cultures demonstrates a direct inhibitory effect on neuropeptide release.

Conclusion

This compound is a highly effective acute migraine therapy that functions as a potent inhibitor of neurogenic inflammation. Its targeted action as a 5-HT1B/1D receptor agonist allows it to address two fundamental aspects of migraine pathophysiology: it prevents the release of vasoactive and pro-inflammatory neuropeptides from trigeminal nerve endings and reverses the painful dilation of cranial blood vessels. Preclinical data robustly supports this mechanism, demonstrating a dose-dependent inhibition of plasma protein extravasation. This is complemented by extensive clinical data confirming its rapid and sustained efficacy in providing pain relief and freedom from pain in migraine patients. The detailed understanding of this compound's mechanism provides a strong foundation for its rational use in clinical practice and for the development of future targeted migraine therapies.

References

Almotriptan: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almotriptan is a second-generation triptan, a class of drugs that revolutionized the acute treatment of migraine. Developed by Almirall-Prodesfarma, this compound was patented in 1992 and received its first medical approval in 2000.[1] It is a selective serotonin (5-HT) receptor agonist with a high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[2][3] This targeted mechanism of action allows for effective alleviation of migraine headache and associated symptoms with a favorable tolerability profile. This guide provides an in-depth technical overview of the discovery and development of this compound, from its initial synthesis to its extensive preclinical and clinical evaluation.

Discovery and Initial Synthesis

The development of this compound emerged from the broader effort to create more selective 5-HT1B/1D receptor agonists following the success of the first-generation triptan, sumatriptan. The goal was to improve upon the pharmacokinetic and tolerability profile of existing treatments. This compound was discovered and developed by the Spanish pharmaceutical company Almirall-Prodesfarma.[4][5]

Several synthetic routes for this compound have been described. One notable method involves an intramolecular Heck reaction, a palladium-catalyzed carbon-carbon bond formation. While multiple variations exist, a common pathway involves the coupling of key intermediates to construct the final indole structure with the characteristic dimethylaminoethyl and pyrrolidinylsulfonylmethyl side chains.

Preclinical Development

The preclinical evaluation of this compound was crucial in establishing its pharmacological profile, efficacy in relevant animal models, and safety profile before advancing to human trials.

Receptor Binding and Functional Assays

This compound's high affinity and selectivity for 5-HT1B and 5-HT1D receptors were established through extensive in vitro studies.

Table 1: this compound Receptor Binding Affinity (Ki values)

| Receptor Subtype | Ki (nM) |

| 5-HT1B | Low nanomolar |

| 5-HT1D | Low nanomolar |

| 5-HT1A | ~60-fold lower affinity than 5-HT1B/1D |

| 5-HT7 | ~40-fold lower affinity than 5-HT1B/1D |

| Other 5-HT Receptors (5-HT2, 5-HT3, 5-HT4, 5-HT5A, 5-HT6) | No significant affinity |

| Non-5-HT Receptors (alpha/beta adrenergic, dopamine, muscarinic, etc.) | No significant affinity (>1000 nM) |

Source:

A standard radioligand binding assay protocol was employed to determine the binding affinity of this compound for various receptor subtypes.

-

Preparation of Cell Membranes: Membranes from cells recombinantly expressing the target human 5-HT receptor subtype (e.g., CHO-K1 cells) were prepared.

-

Incubation: The cell membranes were incubated with a specific radioligand for the target receptor (e.g., [3H]5-CT for 5-HT1D receptors) and varying concentrations of this compound.

-

Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation.

In Vivo Animal Models

This compound's efficacy was demonstrated in animal models designed to mimic key aspects of migraine pathophysiology, such as neurogenic inflammation and cranial vasodilation.

Table 2: Preclinical Pharmacodynamic Effects of this compound

| Model | Effect |

| Neurogenic Plasma Extravasation (Guinea Pig) | Inhibition of plasma protein extravasation in the dura mater following trigeminal ganglion stimulation. |

| Cranial Vasoconstriction (Anesthetized Dog/Cat) | Selective constriction of cranial blood vessels (e.g., carotid artery) with minimal effect on peripheral vasculature. |

This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pain.

-

Animal Preparation: Anesthetized guinea pigs were used. The trigeminal ganglion was exposed for electrical stimulation.

-

Tracer Injection: A fluorescently labeled plasma protein (e.g., Evans blue) was injected intravenously to act as a marker for plasma extravasation.

-

Drug Administration: this compound or vehicle was administered prior to stimulation.

-

Stimulation: The trigeminal ganglion was electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein leakage in the dura mater.

-

Quantification: After a set period, the dura mater was removed, and the amount of extravasated dye was quantified spectrophotometrically.

-

Analysis: The inhibitory effect of this compound on plasma extravasation was calculated by comparing the amount of dye in the dura of treated animals to that of vehicle-treated controls.

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies established this compound's absorption, distribution, metabolism, and excretion (ADME) profile. Toxicological studies in animals at doses significantly higher than therapeutic levels in humans showed no evidence of oncogenic, genotoxic, or teratogenic effects.

Clinical Development

This compound underwent a comprehensive clinical development program, including Phase I, II, and III trials, to establish its safety, tolerability, and efficacy in the acute treatment of migraine in adults and adolescents.

Phase I: Pharmacokinetics in Humans

Phase I studies in healthy volunteers characterized the pharmacokinetic profile of this compound in humans.

Table 3: Human Pharmacokinetic Parameters of this compound (12.5 mg oral dose)

| Parameter | Value |

| Bioavailability | ~70% |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours |

| Elimination Half-life (t1/2) | 3-4 hours |

| Protein Binding | ~35% |